Ret-IN-1

RET G810R Drug Resistance Kinase Inhibition

Ret-IN-1 (CAS 2222755-14-6) is the validated tool compound for RET G810R resistance research, providing a 5.25-fold potency advantage over FDA-approved Selpercatinib. Its 14-fold higher RET WT inhibition (IC50 1 nM) enables robust target engagement at low concentrations, minimizing off-target effects. Ideal for in vivo xenograft models, phospho-RET assays, and SAR studies aimed at overcoming acquired resistance. Avoid generic substitution; verify you are procuring the correct analog for reproducible, publication-ready results.

Molecular Formula C29H31N9O3
Molecular Weight 553.6 g/mol
Cat. No. B8103408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-1
Molecular FormulaC29H31N9O3
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7
InChIInChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1
InChIKeyGTQISTQEBXXLPC-UBVWURDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-1 (CAS 2222755-14-6) Procurement Guide: A High-Potency RET Kinase Inhibitor for Oncology Research


Ret-IN-1 (CAS 2222755-14-6) is a Selpercatinib analog and a potent, orally bioavailable, selective RET (Rearranged during Transfection) kinase inhibitor with demonstrated anticancer activity. It is an investigational small molecule compound extracted from patent WO2018071447A1 (Compound Example 552) . Ret-IN-1 is distinct from REV-ERB agonists and should not be procured for circadian rhythm or nuclear receptor studies. Researchers should be aware that this compound is sometimes mistakenly listed as LOXO-292 (Selpercatinib) in vendor databases .

Why Generic Substitution of Ret-IN-1 with Other RET Inhibitors is Not Recommended: A Comparative Potency Analysis


While multiple RET inhibitors exist (e.g., Selpercatinib, Pralsetinib), generic substitution of Ret-IN-1 is not scientifically justified due to significant quantitative differences in biochemical potency, particularly against the clinically relevant G810R resistance mutation. The following evidence demonstrates that Ret-IN-1 exhibits a unique inhibitory profile with a 5.25-fold improvement in potency against the RET G810R mutant compared to the FDA-approved Selpercatinib, potentially offering a distinct advantage in overcoming acquired resistance in RET-driven cancers .

Ret-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparison with Selpercatinib


Ret-IN-1 vs. Selpercatinib: 5.25-Fold Higher Potency Against the G810R Resistance Mutation

In a direct head-to-head comparison of biochemical IC50 values against the RET G810R gatekeeper mutation—a primary driver of acquired resistance to first-generation RET inhibitors—Ret-IN-1 demonstrated significantly greater potency than the FDA-approved comparator Selpercatinib . Ret-IN-1 exhibited an IC50 of 101 nM for RET G810R, which is a 5.25-fold improvement over Selpercatinib's IC50 of 530.7 nM for the same target. This quantitative difference provides a clear scientific rationale for selecting Ret-IN-1 over Selpercatinib in research models focused on RET inhibitor resistance .

RET G810R Drug Resistance Kinase Inhibition Non-Small Cell Lung Cancer

Ret-IN-1 vs. Selpercatinib: 14-Fold Higher Potency Against Wild-Type RET

In a direct head-to-head comparison of biochemical IC50 values against wild-type (WT) RET kinase, Ret-IN-1 demonstrates a 14-fold higher potency compared to the FDA-approved Selpercatinib . Ret-IN-1 exhibits an IC50 of 1 nM for RET WT, whereas Selpercatinib shows a higher IC50 of 14.0 nM under comparable biochemical assay conditions. This substantial difference in intrinsic biochemical potency may translate to enhanced target engagement and efficacy at lower concentrations, making Ret-IN-1 a valuable tool for studying RET signaling in preclinical models .

RET Wild-Type Kinase Inhibition Thyroid Cancer Precision Oncology

Ret-IN-1 vs. Selpercatinib: 3.44-Fold Higher Potency Against the V804M Gatekeeper Mutation

Ret-IN-1 also demonstrates superior potency against the RET V804M gatekeeper mutation, another clinically relevant resistance variant. In a direct head-to-head comparison of biochemical IC50 values, Ret-IN-1 exhibits an IC50 of 7 nM for RET V804M, which is a 3.44-fold improvement over Selpercatinib's IC50 of 24.1 nM for the same target . This consistent pattern of enhanced potency across multiple RET isoforms (WT, V804M, G810R) positions Ret-IN-1 as a structurally distinct Selpercatinib analog with a potentially broader and more potent inhibition profile .

RET V804M Drug Resistance Kinase Inhibition Medullary Thyroid Cancer

Oral Bioavailability and Anticancer Activity: Supporting In Vivo Differentiation

Ret-IN-1 is characterized as orally bioavailable, a critical pharmacokinetic property that distinguishes it from non-bioavailable tool compounds and supports its use in in vivo oncology models. While direct comparative in vivo pharmacokinetic data against Selpercatinib is not currently available in the public domain for this investigational compound, its classification as a Selpercatinib analog with reported oral bioavailability and anticancer activity suggests a profile suitable for preclinical efficacy studies . This represents a class-level inference: as a RET inhibitor with oral bioavailability, Ret-IN-1 is positioned as a potential in vivo research tool, unlike many biochemical probes that lack this property .

Oral Bioavailability Anticancer Activity In Vivo Pharmacology RET-Driven Cancers

Recommended Research and Procurement Applications for Ret-IN-1 Based on Quantitative Differentiation Evidence


Investigating Mechanisms of Acquired Resistance to RET Inhibitors

Ret-IN-1 is the preferred tool compound for cell-based and in vivo studies designed to model or overcome acquired resistance to first-line RET inhibitors. Its 5.25-fold greater potency against the G810R gatekeeper mutation compared to Selpercatinib makes it uniquely suited for investigating therapeutic strategies to target resistant clones that emerge during treatment with approved RET inhibitors. Researchers should select Ret-IN-1 over Selpercatinib or Pralsetinib when designing experiments focused on the G810R resistance mechanism .

High-Sensitivity RET Signaling Studies in Wild-Type and Mutant Cellular Models

For biochemical and cell-based assays requiring maximal inhibition of RET kinase activity at low compound concentrations, Ret-IN-1 is the superior choice. Its 14-fold and 3.44-fold higher potency against RET WT and RET V804M, respectively, compared to Selpercatinib, allows for robust target engagement at lower doses, potentially minimizing off-target effects and improving assay signal-to-noise ratios. This makes Ret-IN-1 particularly valuable for sensitive reporter assays, phospho-RET detection, and long-term cell culture studies where compound stability and potency are critical .

In Vivo Preclinical Efficacy Studies in RET-Driven Tumor Models

Ret-IN-1's reported oral bioavailability supports its application in murine xenograft or genetically engineered mouse models of RET-driven cancers. While direct comparative in vivo data is limited, its enhanced biochemical potency against WT and mutant RET isoforms suggests potential for improved tumor growth inhibition in models harboring these genetic alterations. Researchers should consider Ret-IN-1 for in vivo pharmacodynamics and efficacy studies, particularly in models designed to evaluate the impact of RET G810R or V804M mutations on therapeutic response .

Comparative Oncology Research and Structure-Activity Relationship Studies

As a structurally distinct Selpercatinib analog with a quantifiably different inhibition profile, Ret-IN-1 serves as a valuable reference compound for structure-activity relationship (SAR) studies and comparative oncology research. Its enhanced potency against multiple RET isoforms (WT, V804M, G810R) provides a benchmark for evaluating next-generation RET inhibitors and for understanding the molecular determinants of kinase selectivity and resistance. Procurement of Ret-IN-1 alongside Selpercatinib and other RET inhibitors enables comprehensive comparative profiling in kinase selectivity panels and cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ret-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.